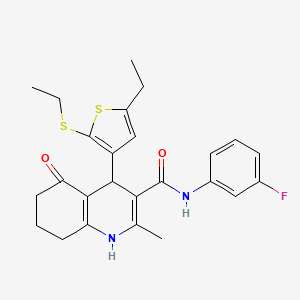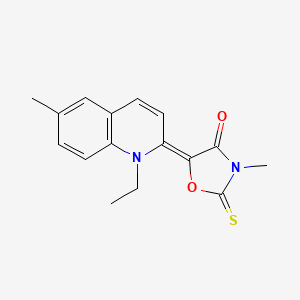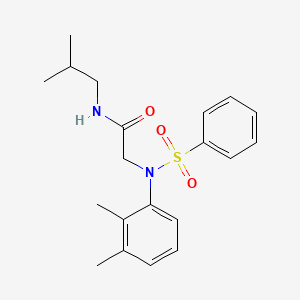
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: is a complex organic compound belonging to the acridine family. Its structure combines features of both acridine and quinone derivatives. Let’s break down its name:
Acridine: The acridine core consists of a tricyclic aromatic system with nitrogen atoms.
Quinone: The presence of a carbonyl group (C=O) suggests quinone-like properties.
Vorbereitungsmethoden
Synthetic Routes:
Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde (such as 4-methylbenzaldehyde) with an amino acid (e.g., tryptophan) in the presence of an acid catalyst. The resulting intermediate undergoes cyclization to form the hexahydroacridine ring system.
Reductive Amination: Starting from 3,4,5-trimethoxyaniline, reductive amination with 4-methylbenzaldehyde followed by cyclization yields the target compound.
Industrial Production:
Industrial-scale synthesis typically employs the Pictet-Spengler reaction due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Oxidation: The carbonyl group can undergo oxidation to form a quinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction and Lewis acids for cyclization.
Major Products: The hexahydroacridine ring system remains intact, but modifications occur on the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Industry: Limited industrial applications, but research continues.
Wirkmechanismus
The exact mechanism remains elusive, but potential targets include enzymes involved in redox processes and cellular signaling pathways. Further studies are needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other acridine derivatives, such as acridine itself, acridone, and related heterocycles.
Uniqueness: The combination of trimethoxyphenyl and methylphenyl substituents sets it apart from simpler acridines.
Eigenschaften
Molekularformel |
C33H39NO5 |
|---|---|
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C33H39NO5/c1-19-9-11-21(12-10-19)34-22-15-32(2,3)17-24(35)29(22)28(30-23(34)16-33(4,5)18-25(30)36)20-13-26(37-6)31(39-8)27(14-20)38-7/h9-14,28H,15-18H2,1-8H3 |
InChI-Schlüssel |
FHSHCXMWULHETA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)CC(C3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B11634057.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634059.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634071.png)
![Ethyl 6-chloro-4-[(2,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634088.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11634106.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11634114.png)
![6-((5Z)-5-{[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11634115.png)



